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Compound of Interest

4-Acetamido-3-
Compound Name: ) )
fluorophenylboronic Acid

Cat. No.: B1446739

An In-depth Technical Guide to 4-Acetamido-3-fluorophenylboronic acid: Properties,
Synthesis, and Applications

Executive Summary

4-Acetamido-3-fluorophenylboronic acid is a specialized aromatic boronic acid derivative
that has emerged as a pivotal building block in medicinal chemistry and advanced materials
science. Its unique structural features—a boronic acid moiety for versatile coupling reactions,
an acetamido group for hydrogen bonding interactions, and a fluorine atom for modulating
electronic properties—make it a compound of significant interest. This guide provides a
comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and
an exploration of its key applications, with a focus on its role in Suzuki-Miyaura cross-coupling,
glucose sensing, and drug discovery. The content herein is intended for researchers, chemists,
and drug development professionals seeking to leverage this reagent in their work.

Introduction to 4-Acetamido-3-fluorophenylboronic
acid

Boronic acids and their derivatives are a cornerstone of modern organic synthesis, primarily
due to their stability, low toxicity, and broad reactivity, most notably in the Nobel Prize-winning

Suzuki-Miyaura cross-coupling reaction.[1][2] Within this important class of compounds, 4-
Acetamido-3-fluorophenylboronic acid (Figure 1) stands out. The strategic placement of a
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fluorine atom ortho to the boronic acid group and meta to the acetamido group significantly
influences the molecule's reactivity and acidity.

The electron-withdrawing nature of the fluorine atom enhances the Lewis acidity of the boron
center, which can facilitate transmetalation in cross-coupling reactions and, critically, lowers the
pKa of the boronic acid.[3][4] This pKa modulation is particularly crucial for applications in
physiological environments, such as biosensing.[3][5] The acetamido group provides a
hydrogen-bond donor and acceptor, offering a handle for specific molecular recognition in
biological systems. This combination of functionalities makes it an invaluable tool for creating
complex molecules with tailored properties for pharmaceuticals and functional materials.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its
successful application. The key identifiers and properties of 4-Acetamido-3-
fluorophenylboronic acid are summarized in Table 1.

Table 1: Core Physicochemical Data
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Property Value Source(s)

(4-acetamido-3-
IUPAC Name o [6]7]
fluorophenyl)boronic acid

CAS Number 626251-12-5 [8][9][10]
Molecular Formula CsHeBFNO3 [81[9][10]
Molecular Weight 196.97 g/mol [6][91[10]
Physical Form Solid, powder [6]
Purity Typically 295% [6]119]

. Inert atmosphere, room
Storage Conditions ] [6]
temperature or refrigerator

CC(=0O)NC1=C(F)C=C(C=C1)
SMILES [10]
B(0)O

RSBBBRALHOPKCM-
InChl Key [6]
UHFFFAOYSA-N

The presence of the fluorine atom is known to lower the pKa of the boronic acid group to a
physiologically relevant range (around 7.8), a significant decrease compared to unsubstituted
phenylboronic acid.[3][4] This characteristic is paramount for its use in glucose sensors
designed to operate at the pH of bodily fluids.[4]

Synthesis and Purification Pathway

The synthesis of 4-Acetamido-3-fluorophenylboronic acid is typically achieved through a
multi-step process starting from a commercially available precursor. The general strategy
involves the protection of a reactive amine, followed by a lithium-halogen exchange to generate
an organolithium species, which is then trapped with a boron electrophile. A final deprotection
and acetylation yield the target compound.

Retrosynthetic Analysis & Rationale

The synthesis can be logically disconnected as shown in the workflow below. The key
transformation is the borylation of the aromatic ring. A lithium-halogen exchange is a robust
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method for this transformation. The starting material, 4-bromo-2-fluoroaniline, is chosen as it
contains the required fluorine and a masked amino group in the correct positions. The amino
group must be protected (e.g., as an acetamide) to prevent it from reacting with the
organolithium intermediate.

Synthesis Workflow Diagram

Caption: Synthetic pathway for 4-Acetamido-3-fluorophenylboronic acid.

Detailed Experimental Protocol (lllustrative)

e Protection of the Amine:

o Dissolve 4-bromo-2-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane
(DCM) in a flask under a nitrogen atmosphere.

o Cool the mixture to 0°C in an ice bath.

o Slowly add acetyl chloride (1.1 eq) dropwise. Rationale: The base (triethylamine)
neutralizes the HCI byproduct. The reaction is run at 0°C to control the exothermic
reaction.

o Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis
indicates completion.

o Work up the reaction by washing with water and brine, drying the organic layer over
anhydrous sodium sulfate, and concentrating under reduced pressure to yield N-(4-bromo-
2-fluorophenyl)acetamide.

o Lithium-Halogen Exchange and Borylation:

[¢]

Dissolve the protected aniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under a
nitrogen atmosphere.

[¢]

Cool the solution to -78°C using a dry ice/acetone bath.

[¢]

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C.
Rationale: This strong base performs the lithium-halogen exchange. The low temperature
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is critical to prevent side reactions.

o Stir the mixture at -78°C for 1 hour.

o Add triisopropyl borate (1.2 eq) dropwise. Rationale: This borate ester acts as the boron
electrophile to trap the highly reactive organolithium species.

o Allow the reaction to slowly warm to room temperature and stir overnight.

» Hydrolysis and Isolation:

o Cool the reaction mixture to 0°C and slowly quench by adding 1M aqueous HCI.
Rationale: The acid hydrolyzes the boronic ester to the desired boronic acid.

o Stir vigorously for 1-2 hours.
o Separate the layers and extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate.

o Purify the crude product by recrystallization or column chromatography to yield pure 4-
Acetamido-3-fluorophenylboronic acid.

Core Applications and Mechanisms
Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the
formation of carbon-carbon bonds to construct complex biaryl structures.[1] These structures
are common motifs in many pharmaceutical agents. The fluorine atom can subtly tune the
electronic properties of the resulting molecule, potentially improving metabolic stability or
binding affinity.

Glucose Sensing at Physiological pH

The ability of boronic acids to reversibly bind with cis-diols, such as those found in glucose, is
well-established. This interaction forms a cyclic boronate ester. For this binding to occur
efficiently at physiological pH (~7.4), the boronic acid must have a correspondingly low pKa.
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The electron-withdrawing fluorine atom in 4-Acetamido-3-fluorophenylboronic acid lowers
its pKa into the desired range.[3][4] This property allows it to be incorporated into polymers or
sensors that can detect glucose concentrations in bodily fluids.[4][5]

4-Acetamido-3-fluorophenylboronic acid
pKa= 7.8

Glucose (cis-diol)

+ Glucose @ pH 7.4 - Deprotonation

Cyclic Boronate Ester
(Bound State)

H+

2 H20

Click to download full resolution via product page

Caption: Reversible binding of the boronic acid with glucose at physiological pH.

Building Block in Drug Discovery

The title compound serves as a valuable fragment in drug discovery campaigns. Organoboron
compounds have gained significant traction, with drugs like bortezomib (Velcade) and ixazomib
demonstrating their therapeutic potential.[2][11] The specific substitution pattern of 4-
Acetamido-3-fluorophenylboronic acid offers a uniqgue combination of features for structure-
activity relationship (SAR) studies, for example, in the development of novel kinase inhibitors or
other targeted therapies.[12]

Quality Control and Characterization

Ensuring the identity and purity of 4-Acetamido-3-fluorophenylboronic acid is critical for
reproducible results.

Protocol: Standard Quality Control Workflow
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» Visual Inspection: The material should be a uniform solid, typically off-white to cream-
colored.

* 1H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-de).
The spectrum should show characteristic peaks for the aromatic protons, the methyl group of
the acetamido moiety, and the amide N-H proton. The integration and splitting patterns must
be consistent with the structure.

e 19F NMR Spectroscopy: This will show a singlet corresponding to the single fluorine atom,
confirming its presence.

o 1B NMR Spectroscopy: A broad singlet is expected, characteristic of a trigonal boronic acid.

o Purity Analysis (HPLC): Use a reverse-phase C18 column with a suitable mobile phase (e.g.,
acetonitrile/water with 0.1% formic acid). The chromatogram should show a major peak
corresponding to the product with a purity of 295%.

o Mass Spectrometry (LC-MS): Confirm the molecular weight by identifying the [M+H]* or [M-
H]~ ion.

Handling and Safety

As a laboratory chemical, 4-Acetamido-3-fluorophenylboronic acid requires careful
handling.

o Hazard Identification: The compound is classified as harmful if swallowed (H302), causes
skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory
irritation (H335).[6]

o Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
chemical-resistant gloves.[13][14] Use a fume hood to avoid inhalation of dust.[13]

» First Aid Measures:
o Eyes: Immediately rinse with plenty of water for at least 15 minutes.[13][14]

o Skin: Wash off with soap and plenty of water.[13][14]
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o Ingestion: If swallowed, call a poison center or doctor.[14]

o Inhalation: Move the person to fresh air.[13]

o Storage: Store in a tightly sealed container in a dry, well-ventilated place, preferably under an
inert atmosphere.[10][13]

Conclusion

4-Acetamido-3-fluorophenylboronic acid is more than a simple synthetic intermediate; itis a
precisely engineered building block for advanced applications. Its unique electronic and
structural properties, conferred by the strategic placement of its functional groups, make it
highly valuable in fields ranging from medicinal chemistry to biosensor development. As the
demand for sophisticated molecular architectures grows, the importance of versatile and
functionalized reagents like this will continue to increase, paving the way for new discoveries in
drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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